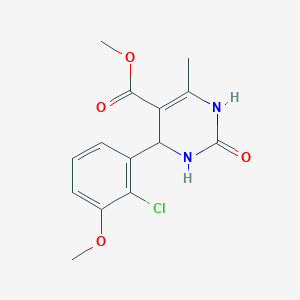

Methyl 4-(2-chloro-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

Methyl 4-(2-chloro-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidone derivative characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with a 2-chloro-3-methoxyphenyl group at position 4, a methyl group at position 6, and a methoxycarbonyl group at position 3.

Properties

Molecular Formula |

C14H15ClN2O4 |

|---|---|

Molecular Weight |

310.73 g/mol |

IUPAC Name |

methyl 4-(2-chloro-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H15ClN2O4/c1-7-10(13(18)21-3)12(17-14(19)16-7)8-5-4-6-9(20-2)11(8)15/h4-6,12H,1-3H3,(H2,16,17,19) |

InChI Key |

JATGSRDAKXDVRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C(=CC=C2)OC)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Mechanism

The synthesis involves three key components:

-

Aldehyde : 2-Chloro-3-methoxybenzaldehyde introduces the substituted aryl group at the 4-position of the pyrimidine ring.

-

β-Keto Ester : Methyl acetoacetate provides the 6-methyl and 5-carboxylate groups.

-

Urea : Acts as the source of the 2-oxo and 3,4-dihydro moieties.

The mechanism proceeds through acid-catalyzed imine formation, followed by nucleophilic attack of the enolized β-keto ester and cyclocondensation.

Standard Reaction Conditions

A representative protocol adapted from studies on analogous compounds involves:

Procedure :

-

2-Chloro-3-methoxybenzaldehyde (94 mmol), methyl acetoacetate (100 mmol), and urea (94 mmol) are combined in ethanol.

-

Concentrated HCl is added, and the mixture is refluxed for 5–6 hours.

-

The precipitated product is filtered, washed with water, and dried.

Alternative Synthetic Routes

Post-Synthetic Modification of Pyrimidine Intermediates

While less common, chlorination or methoxylation of pre-formed pyrimidine rings can be employed. A patent describes chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C:

This method is less efficient for the target compound due to the need for specialized starting materials.

Optimization Strategies

Solvent Effects

Ethanol remains the solvent of choice, but mixed solvents (e.g., ethanol:water = 3:1) can improve yields by reducing side reactions.

Workup and Purification

Isolation Techniques

Purification Methods

-

Recrystallization : Ethanol or benzene is used for high-purity isolates (mp 171–175°C).

-

Column Chromatography : Silica gel with ethyl acetate/petroleum ether (20:80) resolves complex mixtures.

Analytical Characterization

Key spectroscopic data for quality control:

| Technique | Characteristics |

|---|---|

| ¹H NMR | δ 1.15–1.21 (t, 3H, CH₃), 3.98–4.05 (q, 2H, OCH₂), 6.8–7.2 (m, 3H, aromatic) |

| FT-IR | 3315 cm⁻¹ (NH), 1664 cm⁻¹ (C=O), 1334 cm⁻¹ (C=S in thio analogs) |

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloro-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities that make it valuable for research in medicinal chemistry and pharmacology. Its primary applications include:

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Antiviral Activity

The compound has shown promise in antiviral applications, particularly against certain viral pathogens. Its mechanism may involve inhibiting viral replication or interfering with viral entry into host cells.

Anticancer Activity

One of the most compelling applications of this compound lies in its anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Antimicrobial Efficacy

In vitro studies have evaluated the antimicrobial activity of the compound against various bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate that the compound could be developed as a potential treatment for bacterial infections.

Antiviral Potential

Studies have explored the antiviral effects of the compound against influenza virus strains. The compound demonstrated significant inhibition of viral replication in laboratory settings, highlighting its potential as an antiviral agent.

Anticancer Activity

A study assessing the cytotoxic effects on cancer cell lines revealed significant antiproliferative effects:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These findings suggest that methyl 4-(2-chloro-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate may be more effective than standard chemotherapeutic agents like doxorubicin.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis was conducted with similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-dihydropyridine | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Known for action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Mechanism of Action

The mechanism of action of Methyl 4-(2-chloro-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Chlorine vs. Other Halogens

- This compound has shown activity in preliminary screens but lacks direct comparative potency data .

- Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 261356-82-5): The single chlorine substituent at position 3 reduces steric hindrance compared to the target compound, which may lower inhibitory potency against TP .

Methoxy vs. Nitro or Ethoxy Groups

- Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : The nitro group at position 3 introduces strong electron-withdrawing effects, which may enhance reactivity but reduce solubility. This derivative exhibited moderate TP inhibition (IC₅₀: 322.6 ± 1.6 µM) compared to analogs with methoxy groups .

- Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate : The hydroxyl and ethoxy groups improve hydrogen-bonding interactions, as evidenced by its crystallographic data (R factor: 0.048), but may compromise metabolic stability .

Core Modifications: Oxo vs. Thioxo Groups

- Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS: 134141-11-0): Replacing the oxo group with thioxo at position 2 alters electronic properties and hydrogen-bonding capacity. Thioxo derivatives often exhibit reduced enzymatic inhibition but improved pharmacokinetic profiles due to increased lipophilicity .

Ester Group Variations

Thymidine Phosphorylase Inhibition

Key Observations :

Antitumor Activity

- Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-... : Pyrazolyl-substituted analogs demonstrate antitumor activity via apoptosis induction, highlighting the role of heterocyclic substituents in modulating cytotoxicity .

Biological Activity

Methyl 4-(2-chloro-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article will explore the biological activity of this compound by reviewing its structure, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrimidine ring fused with a methoxy-substituted phenyl group and a methyl ester functional group. The presence of chlorine and methoxy groups suggests potential interactions with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClN2O4 |

| Molecular Weight | 364.84 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves a multi-step reaction process, often utilizing starting materials such as substituted phenols and pyrimidine derivatives. A common method includes the Biginelli reaction, which combines aldehydes, urea or its derivatives, and β-keto esters under acidic conditions to form dihydropyrimidinones.

Experimental Procedure

-

Reagents :

- 2-Chloro-3-methoxybenzaldehyde

- Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Acid catalyst (e.g., p-toluenesulfonic acid)

-

Reaction Conditions :

- Mix reagents in ethanol.

- Heat under reflux for several hours.

- Isolate the product via filtration and recrystallization.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For example:

- Study Findings : A study demonstrated that derivatives of pyrimidine showed inhibitory effects on Gram-positive and Gram-negative bacteria.

Anticancer Properties

Pyrimidine derivatives have also been studied for their anticancer activity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Case Study: Anticancer Activity

A recent investigation into related compounds revealed that they selectively inhibited the growth of human glioma cells through the modulation of cell cycle pathways.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | Induces apoptosis in glioma cells | |

| Anti-inflammatory | Potential inhibition observed |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance:

- Enzyme Inhibition : Compounds like this one may inhibit enzymes involved in cell division or metabolic pathways critical for cancer cell survival.

- Receptor Modulation : They may also act on receptors that regulate inflammation or immune responses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 4-(2-chloro-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. A general approach involves reacting substituted benzaldehydes (e.g., 2-chloro-3-methoxybenzaldehyde) with β-keto esters (e.g., methyl acetoacetate) and urea under acidic or catalytic conditions. Cyclization occurs via the Biginelli reaction mechanism, forming the tetrahydropyrimidine ring. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (reflux at 80–100°C), and catalysts (e.g., HCl or Lewis acids like FeCl₃) to optimize yield (70–85%) and purity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring structure. For example, the 2-oxo group appears as a singlet near δ 160 ppm in ¹³C NMR.

- X-ray crystallography : Single-crystal diffraction (using SHELX programs ) resolves the 3D structure. Critical parameters include space group determination (e.g., monoclinic P2₁/c), unit cell dimensions (a = 11.49 Å, b = 15.38 Å, c = 8.92 Å, β = 95.93°), and refinement statistics (R factor < 0.05) .

- Data Table :

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume (ų) | 1568.5 |

| Z (molecules/unit cell) | 4 |

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from twinning, disorder, or hydrogen bonding variations. Strategies include:

- Using SHELXL’s TWIN/BASF commands to model twinning .

- Analyzing hydrogen-bonding patterns via graph-set notation (e.g., D(2,2) motifs for dimeric interactions) to identify packing anomalies .

- Validating thermal displacement parameters (ADPs) to detect positional disorder in substituents like the methoxyphenyl group .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of substituents on the phenyl ring?

- Methodological Answer :

- Systematic substitution : Replace the 2-chloro-3-methoxy group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OH) groups and assess bioactivity changes. For example, 3-hydroxyphenyl analogs show enhanced antibacterial activity (MIC = 8 µg/mL against S. aureus) compared to methoxy derivatives .

- Computational modeling : Density Functional Theory (DFT) calculates substituent effects on electron density distribution, correlating with experimental IC₅₀ values in enzyme inhibition assays .

- Data Table :

| Substituent | Antibacterial Activity (MIC, µg/mL) |

|---|---|

| 2-Chloro-3-methoxy | 16 (Reference) |

| 3-Hydroxy | 8 |

| 4-Bromo-2-hydroxy | 12 |

Q. How do reaction conditions influence the regioselectivity of cyclization in related dihydropyrimidinones?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.